2-(2-Amino-ethyl)-6-(3-fluorophenyl)-2H-pyridazin-3-one belongs to the class of organic compounds known as pyridazinones. Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. These compounds, particularly those with aryl or heteroaryl substituents at the 6-position, are known for their potential biological activities and have been widely explored in medicinal chemistry. [] The presence of the 3-fluorophenyl and 2-aminoethyl substituents on the core pyridazinone structure suggests potential for interactions with various biological targets, making it an interesting candidate for scientific research.
Synthesis Analysis
Step 1: Synthesis of 6-(3-fluorophenyl)-2H-pyridazin-3-one. This could be achieved by reacting 3-fluorobenzoylpropionic acid with hydrazine hydrate. []
Step 2: Alkylation of the pyridazinone nitrogen. This can be achieved by reacting 6-(3-fluorophenyl)-2H-pyridazin-3-one with a suitable 2-haloethylamine protecting group, followed by deprotection to yield the desired 2-(2-Amino-ethyl)-6-(3-fluorophenyl)-2H-pyridazin-3-one. []
Molecular Structure Analysis
N-alkylation: The nitrogen atoms in the pyridazinone ring and the aminoethyl group can undergo alkylation reactions, allowing for the introduction of diverse substituents. [, ]
Condensation reactions: The carbonyl group in the pyridazinone ring can undergo condensation reactions with amines, hydrazines, and other nucleophiles. [, ]
Physical and Chemical Properties Analysis
Melting point: The melting point can be determined experimentally and can provide information about the purity and stability of the compound. []
LogP: This parameter, representing the partition coefficient between octanol and water, provides insights into the lipophilicity of the compound, which is crucial for its pharmacokinetic properties. [, ]
Applications
Medicinal Chemistry: This compound could be explored for its potential as a lead compound in drug discovery programs targeting various diseases. [, , , ]
Agricultural Chemistry: The compound may exhibit potential as a pesticide or herbicide due to its structural similarity to other biologically active pyridazinones. []
Materials Science: The presence of both rigid aromatic rings and flexible alkyl chains in its structure makes it a potential building block for the synthesis of novel polymers or materials with unique properties. []
Future Directions
Biological Evaluation: Screen this compound for a range of biological activities, such as anti-cancer, anti-inflammatory, antimicrobial, and antiviral activity, to identify potential therapeutic applications. [, ]
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying its substituents to explore the impact of structural variations on biological activity. This information can guide the development of more potent and selective compounds. []
Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to determine their drug-likeness and potential for clinical development. []
Compound Description: CEP-26401 is a potent and selective histamine H3 receptor inverse agonist. [] It exhibits high affinity for both human and rat H3 receptors, with over 1000-fold selectivity over other histamine receptor subtypes. [] This compound demonstrated favorable pharmaceutical properties, including good water solubility, permeability, and low plasma protein binding. [] CEP-26401 successfully inhibited H3R agonist-induced dipsogenia in rats and was selected for preclinical development for treating attentional and cognitive disorders. []
Relevance: CEP-26401 shares the core 2H-pyridazin-3-one structure with the target compound, 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one. The key difference lies in the substituent at the 6-position of the pyridazinone ring. While CEP-26401 features a complex phenylpropoxy group with a methylpyrrolidine moiety, the target compound has a simpler 3-fluorophenyl group at the same position. This structural comparison highlights the versatility of the 2H-pyridazin-3-one scaffold for accommodating diverse substituents, leading to compounds with distinct pharmacological profiles.
Compound Description: This compound represents a class of non-carboxylic acid, non-hydantoin aldose reductase (AR) inhibitors. [] It exhibits potent oral activity in diabetic rat models. []
Relevance: Similar to the target compound, 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one, this molecule possesses the 2H-pyridazin-3-one core. The significant difference lies in the substituent at the 6-position. While the target compound features a 3-fluorophenyl group, this analog bears a 5-chloro-3-methylbenzofuran-2-sulfonyl group. This difference highlights how modifications at the 6-position can dramatically alter the pharmacological target and activity of 2H-pyridazin-3-one derivatives.
Compound Description: This compound emerged during research aimed at optimizing the pharmacokinetic properties of another histamine H3 receptor antagonist. [] It exhibits high affinity for both human and rat H3 receptors and demonstrates a greater than 1000-fold selectivity over other histamine receptor subtypes. [] Compound 29 displayed favorable pharmacokinetic properties across different species but its development was halted due to observed genotoxicity. []
Relevance: Like the target compound, 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one, Compound 29 contains the core 2H-pyridazin-3-one structure. Notably, both share a similar complex substituent at the 5-position, a {4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl} group. The key difference lies in the presence of an additional 2-pyridinyl group at the 2-position of the pyridazinone ring in compound 29. This variation emphasizes how even small structural modifications can impact the safety and viability of potential drug candidates.
6-Phenyl-2H-pyridazin-3-one
Compound Description: This compound serves as a key intermediate in the synthesis of 5-Chloro-6-phenyl-2H-pyridazin-3-one. [] It also plays a crucial role in understanding the solubility and thermodynamic properties of cardiovascular agents. []
Compound Description: This compound has been structurally characterized, revealing key features such as perpendicular orientation between the chlorophenyl and pyridazinone rings and the coplanarity of the phenyl ring of the styryl group with the pyridazinone ring. [] These structural details provide insights into potential interactions of such compounds with biological targets.
Relevance: This compound belongs to the same chemical class as 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one, both being pyridazin-3(2H)-one derivatives. Despite sharing the core scaffold, they differ in their substituents. Notably, this compound lacks the 2-(2-aminoethyl) group present in the target compound but features a 2,6-dichlorobenzyl group at the 4-position and a (E)-2-phenylethenyl substituent at the 6-position. Comparing their structures aids in understanding the structure-activity relationship within this chemical class.
Compound Description: Compound 8l serves as an important intermediate in the development of aldose reductase inhibitors. [] It displays improved potency both in vitro and in vivo compared to its precursor, 6-phenylsulfonylpyridazin-2H-3-one. [] This increased activity highlights the significance of the 2,4-dichlorophenylsulfonyl substituent at the 6-position for enhancing potency.
Relevance: This compound and 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one are part of the same 2H-pyridazin-3-one family. The main structural difference lies in the substituent at the 6-position: Compound 8l bears a 2,4-dichlorophenylsulfonyl group, while the target compound possesses a 3-fluorophenyl group. This comparison demonstrates how changes in the 6-position substituent can significantly influence the activity and pharmacological profile of these derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.